molecular formula C16H14O5 B2527445 7-Hydroxy-6-methoxydihydroflavonol CAS No. 34050-66-3

7-Hydroxy-6-methoxydihydroflavonol

Cat. No. B2527445
CAS RN: 34050-66-3
M. Wt: 286.283
InChI Key: GUMFPOIJOXLCLA-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-6-methoxydihydroflavonol is a type of flavonoid, a class of compounds known for their diverse biological activities, including antioxidant properties. Flavonoids like this compound are of interest due to their potential health benefits and their role as intermediates in the synthesis of pharmaceuticals that may possess cardioactivity and other therapeutic effects .

Synthesis Analysis

The synthesis of this compound and related compounds involves several steps, including O-alkylation, dealkylation, cyclization, and oxidation reactions. For instance, the synthesis of 5,7-dihydroxy-6-methoxyflavone derivatives is achieved through esterification, catalytic hydrogenolysis, and other reactions . Similarly, the synthesis of 3,5,6-trihydroxy-7-methoxyflavones involves selective cleavage of methoxyl groups and subsequent hydrolysis . These methods demonstrate the complexity and the need for precise control over reaction conditions to obtain the desired hydroxy-methoxyflavone derivatives.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of hydroxy and methoxy groups attached to the flavonol skeleton. The exact position of these groups is crucial as it influences the compound's chemical behavior and biological activity. The structure is typically confirmed using spectroscopic techniques such as NMR, IR, and MS .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including demethylation, acetylation, and cyclization. For example, demethylation of trimethoxyflavones can lead to the formation of trihydroxy-methoxyflavones . The choice of reagents, such as anhydrous aluminum chloride or bromide, plays a significant role in the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups. These properties are often elucidated through spectroscopic methods and by studying the compound's reactivity. For instance, the introduction of hydroxy groups can increase the compound's solubility in water and its potential to act as an antioxidant . The methoxy group, on the other hand, can affect the molecule's lipophilicity, which is important for its bioavailability and interaction with biological targets .

Scientific Research Applications

Differentiation of Flavonoids

Research conducted by Goudard, Favre-Bonvin, Lebreton, and Chopin (1978) demonstrated that dihydroxy flavones and flavonols, including those methoxylated at positions like 7-hydroxy-6-methoxydihydroflavonol, can be differentiated by mass spectrometry due to their unique fragmentation peaks. This is crucial for identifying and categorizing these compounds in research settings (Goudard, Favre-Bonvin, Lebreton, & Chopin, 1978).

Cytotoxic Properties

A study by Falcão et al. (2005) included this compound among other flavonoids extracted from the heartwood of Platymiscium floribundum. They discovered that these compounds exhibited cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer research (Falcão et al., 2005).

Catalytic Activity in Nanocomposite Biosynthesis

Hamad, Mahmud, Sajadi, and Omar (2019) utilized 7-hydroxy-4´-methoxy-isoflavon extracted from Commelina diffusa for the biosynthesis of the Cu/ZrO2 nanocomposite, demonstrating its role as a reducing and stabilizing agent. This innovative approach indicates the potential of this compound in nanotechnology and materials science (Hamad, Mahmud, Sajadi, & Omar, 2019).

Anti-inflammatory and Antiallergic Potential

A study on Dalbergia odorifera heartwood flavonoids, including this compound, found these compounds to possess significant anti-inflammatory and antiallergic activities. This suggests their potential therapeutic applications in treating allergies and inflammation (Chan, Chang, Wang, Chen, & Kuo, 1998).

Photophysical Studies

Research by Christoff, Toscano, and Baader (1996) on the photophysical properties of flavonoids, including derivatives like this compound, highlighted the influence of methoxy substitution on their behavior. Such studies are vital for understanding the photochemical and photophysical characteristics of flavonoids (Christoff, Toscano, & Baader, 1996).

Mechanism of Action

The compound 7-hydroxy-6-methoxy-2H-chromen-2-one was found to exhibit significant lipoxygenase (LOX) inhibitory activity .

Safety and Hazards

The safety data sheet for 7-Hydroxy-6-methoxydihydroflavonol indicates that it is a combustible solid . It causes skin irritation and serious eye irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

(2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-13-7-10-12(8-11(13)17)21-16(15(19)14(10)18)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMFPOIJOXLCLA-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(C(O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)[C@@H]([C@H](O2)C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301345719
Record name 7-Hydroxy-6-methoxydihydroflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34050-66-3
Record name 7-Hydroxy-6-methoxydihydroflavonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.